Eberconazole
Overview
Description
Eberconazole is an imidazole derivative with antifungal properties, particularly effective against a variety of fungal species. It has been shown to be potent against dermatophytes, yeasts such as Candida species, and Malassezia, and has also demonstrated activity against gram-positive bacteria. Clinical trials have indicated that eberconazole is highly effective in treating dermatophytoses and exhibits good tolerability .
Synthesis Analysis
While the provided papers do not detail the synthesis of eberconazole, it is mentioned that eberconazole (WAS 2160) was designed and synthesized at the Centro de Investigacion Wassermann. The synthesis process is likely to involve the creation of the imidazole ring, which is a common structure in many antifungal agents .
Molecular Structure Analysis
The molecular structure of eberconazole contributes to its antifungal activity. As an imidazole derivative, its structure contains an imidazole ring, which is essential for its interaction with fungal enzymes, leading to the inhibition of ergosterol synthesis, a key component of fungal cell membranes .
Chemical Reactions Analysis
Eberconazole undergoes various chemical reactions under stress conditions such as hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic degradation. The degradation follows (pseudo) first-order kinetics, and the kinetic parameters such as rate constant, half-life (t1/2), and time for 90% remaining (t90) have been calculated using a Quality by Design (QbD) approach to develop a stability-indicating HPLC method .
Physical and Chemical Properties Analysis
Eberconazole's physical and chemical properties include its high potency and broad-spectrum activity against fungal pathogens. It has been formulated into a cream for topical application, showing good local and general tolerability. Notably, eberconazole cream has acceptable topical availability with no detectable systemic drug levels, indicating minimal absorption through the skin. This property is advantageous as it reduces the potential for systemic side effects .
Relevant Case Studies
Several studies have demonstrated the efficacy of eberconazole in treating fungal infections. For instance, eberconazole was more active than clotrimazole and ketoconazole against clinical isolates of Candida and Cryptococcus neoformans . It also showed superior activity compared to other topical antifungals against strains of dermatophytes . In clinical trials, eberconazole 1% cream was found to be an effective and safe alternative for the treatment of dermatophytosis, with a higher efficacy than clotrimazole . Additionally, eberconazole did not cause skin sensitivity and had a high degree of efficacy against dermatophytes in both in vitro and in vivo studies . An experimental model of cutaneous candidosis in guinea pigs also confirmed the therapeutic efficacy of eberconazole, which was similar to that of clotrimazole .
Scientific Research Applications
Antifungal Efficacy and Tolerability
Topical and General Tolerability : Eberconazole shows good local and general tolerability, with acceptable topical availability and no detectable systemic drug levels. It does not appear to cause skin sensitivity (Barbanoj et al., 2005).
Effectiveness Against Dermatophytoses : Eberconazole has been found to be effective against dermatophytes, showing higher efficacy than clotrimazole in the treatment of dermatophyte skin infections (Montero et al., 2006).
Broad-Spectrum Antifungal Activity : It is effective against a broad range of fungi, including dermatophytes, candidiasis, and yeasts, and exhibits anti-inflammatory properties, making it suitable for inflamed cutaneous mycoses (Moodahadu et al., 2014).
In Vitro Activity Against Dermatophytes : Eberconazole has been shown to have low minimum inhibitory concentrations (MICs) against dermatophytes, suggesting strong in vitro antifungal activity (Fernández-Torres et al., 2003).
Pharmacological Development
Ethyl Cellulose Microsponge Gel for Topical Delivery : Research indicates that ethyl cellulose microsponges could be effective pharmaceutical carriers for eberconazole in antifungal therapy, offering controlled release and higher skin retention (Bothiraja et al., 2014).
HPLC Method for Eberconazole : A Quality by Design (QbD) approach has been used to develop a high-performance liquid chromatography (HPLC) method for eberconazole, underlining its stability under various stress conditions (Krishna et al., 2016).
Eberconazole-Loaded Niosomes for Skin Delivery : Topical niosomal gel formulations of eberconazole have been developed to improve its antifungal activity and provide stable, nano-sized vesicles for better skin delivery (Vijayasri et al., 2018).
Improved Synthesis of Eberconazole Nitrate : An optimized synthetic route for eberconazole nitrate has been developed, offering advantages such as mild reaction conditions and suitability for industrial production (Jinping et al., 2013).
Efficacy in Otomycosis Treatment : A study compared eberconazole 1% otic solution to clotrimazole 1% solution in the treatment of otomycosis, finding both to be efficacious and safe (Cota et al., 2018).
Comparative Efficacy Studies : Various studies have compared eberconazole with other antifungals like terbinafine and sertaconazole, often finding it to be as effective or superior in treating fungal infections (Sharma et al., 2018; Choudhary et al., 2014; Ravichandran et al., 2021).
Safety And Hazards
Eberconazole should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTJIDOGFUQSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926104 | |
Record name | Eberconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eberconazole | |
CAS RN |
128326-82-9 | |
Record name | Eberconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128326-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eberconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eberconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eberconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EBERCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.